molecular formula C17H17NO4S B5055879 2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid

2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid

Cat. No.: B5055879
M. Wt: 331.4 g/mol
InChI Key: WHQCLWBKMVHUML-UHFFFAOYSA-N
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Description

2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid is an organic compound with the molecular formula C17H17NO4S. It is known for its unique structure, which includes a phenoxyethylamino group and a sulfanylbenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phenoxyethylamine intermediate: This step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol, which is then converted to 2-phenoxyethylamine through amination.

    Coupling with benzoic acid derivative: The phenoxyethylamine intermediate is then reacted with a benzoic acid derivative, such as 2-mercaptobenzoic acid, under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The phenoxyethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The phenoxyethylamino group can interact with enzymes or receptors, modulating their activity. The sulfanylbenzoic acid moiety may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]benzoic acid: Lacks the sulfanyl group.

    2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]thioacetic acid: Contains a thioacetic acid moiety instead of benzoic acid.

Uniqueness

2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid is unique due to the presence of both the phenoxyethylamino group and the sulfanylbenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-16(18-10-11-22-13-6-2-1-3-7-13)12-23-15-9-5-4-8-14(15)17(20)21/h1-9H,10-12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQCLWBKMVHUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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